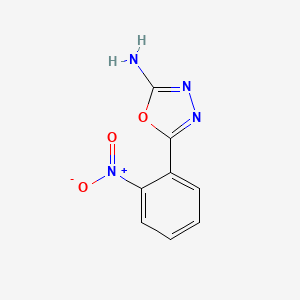
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Cat. No. B1298930
Key on ui cas rn:
109060-71-1
M. Wt: 206.16 g/mol
InChI Key: JVORYYXVRXHXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138414B2
Procedure details


Hydrogen was introduced at atmospheric pressure into the solution of 350 mg of 5-(2-nitrophenyl)-[1,3,4]oxadiazol-2-ylamine until the theoretical amount had been taken up. After filtering off the catalyst with suction and concentrating the mixture under reduced pressure, the remaining oily residue was purified by column chromatography (solvent: 95:5 dichloromethane/methanol; silica gel).


Identifiers


|
REACTION_CXSMILES
|
[H][H].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][C:15]([NH2:17])=[N:14][N:13]=1)([O-])=O>>[NH2:3][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[O:16][C:15]([NH2:17])=[N:14][N:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=NN=C(O1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the catalyst with suction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating the mixture under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining oily residue was purified by column chromatography (solvent: 95:5 dichloromethane/methanol; silica gel)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=CC=C1)C1=NN=C(O1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
